(S)-1-(4-ethoxyphenyl)-2-methylpropylamine
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Overview
Description
(S)-1-(4-ethoxyphenyl)-2-methylpropylamine is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine chain. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-ethoxyphenyl)-2-methylpropylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 4-ethoxybenzaldehyde is subjected to reductive amination with (S)-2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-ethoxyphenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-ethoxyphenyl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-ethoxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: Similar in structure due to the presence of a methoxy group attached to a phenyl ring.
2-methoxyphenyl isocyanate: Shares the methoxyphenyl moiety but differs in functional groups.
Uniqueness
(S)-1-(4-ethoxyphenyl)-2-methylpropylamine is unique due to its specific stereochemistry and the presence of an ethoxy group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
AGBMLKBCMNVDCZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C(C)C)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C)C)N |
Origin of Product |
United States |
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